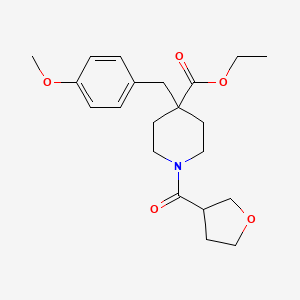![molecular formula C22H33N5 B3763640 1-(1-cyclopentylpiperidin-4-yl)-N-[(2-methyl-1H-imidazol-5-yl)methyl]-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B3763640.png)
1-(1-cyclopentylpiperidin-4-yl)-N-[(2-methyl-1H-imidazol-5-yl)methyl]-N-(pyridin-3-ylmethyl)methanamine
Overview
Description
1-(1-cyclopentylpiperidin-4-yl)-N-[(2-methyl-1H-imidazol-5-yl)methyl]-N-(pyridin-3-ylmethyl)methanamine is a complex organic compound that features a piperidine ring, an imidazole ring, and a pyridine ring
Preparation Methods
The synthesis of 1-(1-cyclopentylpiperidin-4-yl)-N-[(2-methyl-1H-imidazol-5-yl)methyl]-N-(pyridin-3-ylmethyl)methanamine involves multiple steps, typically starting with the preparation of the individual ring systems followed by their subsequent coupling. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature and pH are carefully controlled to achieve the desired transformations.
Major Products: The products formed depend on the specific reaction and conditions used.
Scientific Research Applications
1-(1-cyclopentylpiperidin-4-yl)-N-[(2-methyl-1H-imidazol-5-yl)methyl]-N-(pyridin-3-ylmethyl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological macromolecules.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. The imidazole and pyridine rings may play a crucial role in binding to these targets, while the piperidine ring provides structural stability. The pathways involved can include signal transduction, enzyme inhibition, or receptor modulation .
Comparison with Similar Compounds
Similar compounds include those with piperidine, imidazole, or pyridine rings, such as:
- 1-(1-cyclopentylpiperidin-4-yl)-N-[(2-methyl-1H-imidazol-5-yl)methyl]-N-(pyridin-2-ylmethyl)methanamine
- 1-(1-cyclopentylpiperidin-4-yl)-N-[(2-methyl-1H-imidazol-5-yl)methyl]-N-(pyridin-4-ylmethyl)methanamine
These compounds share structural similarities but may differ in their specific chemical properties and biological activities.
Properties
IUPAC Name |
1-(1-cyclopentylpiperidin-4-yl)-N-[(2-methyl-1H-imidazol-5-yl)methyl]-N-(pyridin-3-ylmethyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N5/c1-18-24-14-21(25-18)17-26(16-20-5-4-10-23-13-20)15-19-8-11-27(12-9-19)22-6-2-3-7-22/h4-5,10,13-14,19,22H,2-3,6-9,11-12,15-17H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEPQGUGTBQHMHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1)CN(CC2CCN(CC2)C3CCCC3)CC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-cyanophenyl)-3-({methyl[3-(methylamino)-3-oxopropyl]amino}methyl)benzamide](/img/structure/B3763563.png)
![(3S*,4R*)-1-[(5-ethylpyridin-2-yl)methyl]-4-(3-methyl-2-thienyl)piperidin-3-ol](/img/structure/B3763570.png)

![2,5-dimethyl-3-[4-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)-1-piperazinyl]pyrazine](/img/structure/B3763589.png)
![3-(4-chlorophenyl)-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-phenylpropanamide](/img/structure/B3763594.png)

![(4-fluorobenzyl)methyl{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}amine](/img/structure/B3763608.png)
![1-[[3-(3-Methylbutyl)-2-propan-2-ylsulfonylimidazol-4-yl]methyl]-4-propan-2-ylpiperazine](/img/structure/B3763628.png)
![7-(cyclohexylmethyl)-2-(4-methyl-2-oxopentanoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3763631.png)
![2-acetyl-7-(2-fluoro-5-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3763647.png)
![1-{[1-(2,4-difluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-4-methoxypiperidine](/img/structure/B3763663.png)
![(3-Cyclobutyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-(2-pyridin-2-ylpyrimidin-5-yl)methanone](/img/structure/B3763664.png)
![ethyl 4-[1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl]-1-piperazinecarboxylate](/img/structure/B3763669.png)
![N-pyrazin-2-yl-2-{[2-(1H-pyrazol-1-ylmethyl)benzyl]amino}acetamide](/img/structure/B3763685.png)
